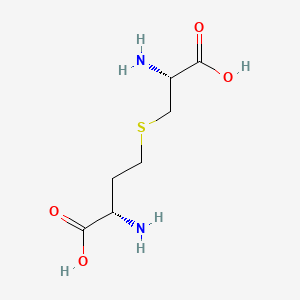

L-cystathionine

説明

シスタチオニンは、ホモシステインからシステイン生合成の中間体化合物です。 トランス硫黄化経路を介して生成され、シスタチオニンガンマリアーゼという酵素によってシステインに変換されます。 この化合物は、硫黄含有アミノ酸の代謝において重要な役割を果たし、さまざまな生理学的プロセスに関与しています .

準備方法

合成経路および反応条件

シスタチオニンは、L-システインから誘導されたN-ブトキシカルボニル-L-tert-ロイシンブチルエステルを、L-アスパラギン酸から誘導されたtert-ブトキシカルボニルアミノ-4-ヨードブタン酸tert-ブチルエステルでチオアルキル化することにより合成できます。 この方法は、保護基と温和な条件下での単一ステップ脱保護を伴い、高純度のシスタチオニンをもたらします .

工業的生産方法

シスタチオニンの工業的生産は、通常、発酵プロセスを伴います。 微生物は、トランス硫黄化経路を介してシスタチオニンを生成するために使用されます。この経路では、ホモシステインとセリンが、シスタチオニンベータシンターゼという酵素によってシスタチオニンに変換されます .

化学反応の分析

反応の種類

シスタチオニンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: シスタチオニンは酸化されてシステインスルフィン酸を生成できます。

還元: システインに還元できます。

一般的な試薬と条件

酸化: 過酸化水素などの酸化剤。

還元: 水素化ホウ素ナトリウムなどの還元剤。

生成される主要な生成物

酸化: システインスルフィン酸。

還元: システイン。

置換: さまざまな置換シスタチオニン誘導体.

科学的研究の応用

Cancer Research Applications

Proliferation of Cancer Cells

L-cystathionine has been shown to promote the proliferation of human astrocytoma cells (U373) in a time-dependent manner. In studies, the addition of this compound resulted in increased intracellular levels of L-cysteine and L-cystine, suggesting that it may enhance cellular growth by modulating thiol levels and cellular redox state. Specifically, concentrations of 0.5 mM and 1 mM this compound significantly elevated γ-cystathionase activity, which is linked to increased cell proliferation and survival mechanisms against oxidative stress .

Mechanisms of Action

The mechanisms through which this compound exerts its effects include:

- Inhibition of Apoptosis : It has been demonstrated that this compound can inhibit mitochondrial-mediated apoptosis in cancer cells by stabilizing mitochondrial membrane potential and reducing cytochrome c release into the cytoplasm .

- Reactive Oxygen Species Management : By modulating intracellular thiol levels, this compound helps in scavenging reactive oxygen species, thereby protecting cells from oxidative damage .

Cardiovascular Health

Protection Against Vascular Injury

this compound plays a critical role in cardiovascular health by antagonizing homocysteine-induced vascular injury. Studies indicate that it can significantly reduce apoptosis in human umbilical vein endothelial cells (HUVECs) exposed to homocysteine by inhibiting mitochondrial superoxide production and modulating apoptotic pathways involving Bax and Bcl-2 proteins .

Inflammatory Response Modulation

Research has shown that this compound can mitigate inflammatory responses induced by oxidized low-density lipoprotein (ox-LDL) in macrophages. It inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial for the transcription of pro-inflammatory cytokines . This action suggests potential therapeutic benefits for conditions like atherosclerosis.

Oxidative Stress Mitigation

Antioxidant Properties

this compound exhibits significant antioxidant properties by reducing oxidative stress markers in various cell types. For instance, it has been shown to decrease the production of superoxide anions and enhance mitochondrial function in macrophages exposed to ox-LDL . This protective effect extends to DNA damage prevention, where this compound supplementation has been associated with reduced oxidative stress and subsequent cellular apoptosis .

Summary Table of Applications

| Application Area | Mechanisms Involved | Key Findings |

|---|---|---|

| Cancer Research | Promotes cell proliferation; inhibits apoptosis | Enhances growth of astrocytoma cells; modulates thiol levels |

| Cardiovascular Health | Antagonizes homocysteine effects; reduces inflammation | Protects endothelial cells from apoptosis; inhibits NF-κB activation |

| Oxidative Stress Mitigation | Scavenges reactive oxygen species; enhances mitochondrial function | Reduces oxidative stress markers; prevents DNA damage |

Case Studies

-

Astrocytoma Cell Study

A study investigated the effects of varying concentrations of this compound on U373 astrocytoma cells. Results indicated a significant increase in cell viability correlated with higher cystathionine concentrations over time, highlighting its potential as a growth factor in specific cancer types . -

Endothelial Cell Protection

In another study focusing on HUVECs, pretreatment with this compound significantly reduced apoptosis induced by homocysteine exposure, demonstrating its protective role against vascular injury . -

Macrophage Oxidative Stress Study

Research involving THP-1 monocytes showed that this compound supplementation led to decreased oxidative stress and DNA damage when exposed to ox-LDL, underscoring its potential therapeutic implications for cardiovascular diseases .

作用機序

シスタチオニンは、トランス硫黄化経路における役割を通じてその効果を発揮します。 ホモシステインとセリンからシスタチオニンベータシンターゼによって合成され、次にシスタチオニンガンマリアーゼによってシステインとα-ケト酪酸に分解されます。 この経路は、硫黄アミノ酸代謝の調節と、気体シグナル分子である硫化水素の生成に重要です .

類似の化合物との比較

類似の化合物

システイン: シスタチオニンから生成される硫黄含有アミノ酸。

ホモシステイン: トランス硫黄化経路におけるシスタチオニンの前駆体。

メチオニン: ホモシステインに変換できる必須アミノ酸.

独自性

シスタチオニンは、トランス硫黄化経路における中間体としての役割において独特であり、ホモシステインからシステインへの変換を架橋しています。 システインやホモシステインとは異なり、シスタチオニンはタンパク質に組み込まれるのではなく、重要な代謝中間体として機能します .

類似化合物との比較

Similar Compounds

Cysteine: A sulfur-containing amino acid produced from cystathionine.

Homocysteine: A precursor to cystathionine in the transsulfuration pathway.

Methionine: An essential amino acid that can be converted into homocysteine.

Uniqueness

Cystathionine is unique in its role as an intermediate in the transsulfuration pathway, bridging the conversion of homocysteine to cysteine. Unlike cysteine and homocysteine, cystathionine is not incorporated into proteins but serves as a crucial metabolic intermediate .

生物活性

L-Cystathionine is a sulfur-containing amino acid that plays a crucial role in the transsulfuration pathway, serving as an intermediary in the biosynthesis of L-cysteine from methionine. Recent studies have highlighted its significant biological activities, particularly in cellular proliferation, oxidative stress modulation, and apoptosis regulation. This article synthesizes findings from various research studies to provide a comprehensive overview of the biological activity of this compound.

This compound exhibits multiple mechanisms through which it influences cellular processes:

- Cell Proliferation : Research has shown that this compound promotes the proliferation of human astrocytoma U373 cells. The addition of cystathionine to cell cultures increased intracellular levels of L-cysteine and altered the GSH/GSSG ratio, contributing to enhanced cell growth over time .

- Oxidative Stress Inhibition : this compound has been shown to inhibit oxidative stress induced by oxidized low-density lipoprotein (ox-LDL) in human macrophages. It reduces mitochondrial superoxide generation and maintains mitochondrial membrane potential, which are critical for cell survival .

- Apoptosis Regulation : The compound has protective effects against apoptosis triggered by ox-LDL. It inhibits the release of cytochrome c from mitochondria and suppresses caspase activation, thereby reducing cell death in macrophages .

Table: Summary of Biological Activities

Case Studies

- Astrocytoma Cell Study :

- Macrophage Apoptosis Study :

- Oxidative Stress and DNA Damage Study :

Discussion

The biological activities of this compound underscore its potential therapeutic applications, particularly in conditions associated with oxidative stress and cellular proliferation abnormalities. Its ability to modulate key pathways involved in cancer cell growth and macrophage apoptosis positions it as a compound worthy of further investigation.

Future research should focus on elucidating the precise molecular mechanisms through which this compound exerts its effects, as well as exploring its potential as a therapeutic agent in clinical settings related to cancer and cardiovascular diseases.

特性

IUPAC Name |

(2S)-2-amino-4-[(2R)-2-amino-2-carboxyethyl]sulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRYLPWNYFXEMH-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20971384 | |

| Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Cystathionine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13556 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Cystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

22 mg/mL | |

| Record name | L-Cystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56-88-2 | |

| Record name | Cystathionine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Cystathionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Amino-2-carboxyethyl)homocysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20971384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-S-(2-amino-2-carboxyethyl)-L-homocysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTATHIONINE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/375YFJ481O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Cystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

312 °C | |

| Record name | L-Cystathionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000099 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。